Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate

Physicochemical profiling LogP drug-likeness

Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate (CAS 1024040-65-0; PubChem CID is a synthetic N-acyl anthranilate ester distinguished by a trimethoxy-substituted benzoate core and a hydrophobic 1-phenylcyclopentane-1-carbonyl substituent. With a molecular weight of 413.5 g/mol, an XLogP3 of 4.4, and a topological polar surface area (TPSA) of 83.1 Ų, the compound occupies physicochemical space distinct from simpler phenylcyclopentyl-amino benzoates.

Molecular Formula C23H27NO6
Molecular Weight 413.47
CAS No. 1024040-65-0
Cat. No. B2927959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate
CAS1024040-65-0
Molecular FormulaC23H27NO6
Molecular Weight413.47
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3)OC)OC
InChIInChI=1S/C23H27NO6/c1-27-17-14-16(21(25)30-4)18(20(29-3)19(17)28-2)24-22(26)23(12-8-9-13-23)15-10-6-5-7-11-15/h5-7,10-11,14H,8-9,12-13H2,1-4H3,(H,24,26)
InChIKeyZKOBKFZPETZYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate Procurement Baseline: Structural Identity and Computed Properties


Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate (CAS 1024040-65-0; PubChem CID 4458318) is a synthetic N-acyl anthranilate ester distinguished by a trimethoxy-substituted benzoate core and a hydrophobic 1-phenylcyclopentane-1-carbonyl substituent. With a molecular weight of 413.5 g/mol, an XLogP3 of 4.4, and a topological polar surface area (TPSA) of 83.1 Ų, the compound occupies physicochemical space distinct from simpler phenylcyclopentyl-amino benzoates [1]. It is catalogued in PubChem but lacks published bioactivity data or patent disclosure at the time of writing, limiting direct functional comparisons.

Why Generic Substitution Risks Property Mismatch for Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate


The phenylcyclopentyl-carbonylamino scaffold alone does not dictate the compound's physicochemical profile; the 3,4,5-trimethoxy pattern on the anthranilate ring substantially alters lipophilicity, hydrogen-bonding capacity, and steric bulk. Replacing the target compound with a simpler analog (e.g., des‑methoxy or regioisomeric ester) can shift LogP by >0.3 units and reduce TPSA by ~28 Ų, which is sufficient to change membrane permeability classification, chromatographic retention, and solubility in both computational models and experimental high‑throughput screening [1]. These differences cannot be compensated by adjusting concentration alone, as the altered property set may lead to false‑negative or false‑positive outcomes in target‑based assays where passive diffusion or off‑target partitioning is sensitive to lipophilicity [2].

Quantitative Differential Evidence for Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate vs. Closest Analogs


Hydrophobicity Shift vs. Des-Methoxy Analog (CID 5106341): XLogP3 Comparison

Removal of the 3‑, 4‑, and 5‑methoxy groups from the target compound (CID 4458318) yields methyl 2‑((phenylcyclopentyl)carbonylamino)benzoate (CID 5106341). This structural change reduces computed lipophilicity, shifting XLogP3 from 4.4 to 4.7. Although the des‑methoxy analog is slightly more lipophilic, it lacks the hydrogen‑bond acceptor sites provided by the three methoxy groups, leading to a 27.7 Ų lower TPSA [1][2]. The target compound therefore offers a higher polarity surface while maintaining comparable LogP, a combination that can improve aqueous solubility without sacrificing membrane permeability, as predicted by the Lipinski rule‑of‑five framework.

Physicochemical profiling LogP drug-likeness permeability

Regioisomeric Differentiation: Ester Position and Side‑Chain Alignment

Ethyl 3‑((phenylcyclopentyl)carbonylamino)benzoate (CID 4162614) is a regioisomeric analog where the carbonylamino group is attached at the 3‑position of the benzoate ring rather than the 2‑position, and the ester is ethyl rather than methyl. Despite having a similar TPSA (55.4 Ų), the regioisomer exhibits a lower XLogP3 of 4.3 [1]. The target compound (XLogP3 4.4, TPSA 83.1 Ų) thus provides a distinct chromatographic fingerprint and reversed‑phase retention time relative to this regioisomer, enabling unequivocal analytical discrimination [2]. This difference in TPSA is critical. For procurement purposes, selecting the correct regioisomer is essential when the intended binding pocket or SAR series is position‑specific, as substitution position on the aryl ring can lead to different hydrogen‑bonding geometries with targets such as kinases or GPCRs [3].

Regioisomer structural isomer chromatographic retention selectivity

Molecular Weight and Hydrogen‑Bonding Profile Differentiation from the Des‑Methoxy Scaffold

The molecular weight difference between the target compound (413.5 g/mol) and its des‑methoxy analog CID 5106341 (323.4 g/mol) is 90.1 g/mol, corresponding to three methoxy substituents (3 × 30.03 Da). This mass increase is accompanied by a rise in hydrogen‑bond acceptor count from three to six [1][2]. The higher HBA count, combined with moderate TPSA, places the target compound in a more 'lead‑like' rather than 'fragment‑like' property space, suitable for libraries targeting allosteric sites or large, shallow pockets where additional polar contacts can enhance binding enthalpy [3].

ADME Lipinski rules molecular weight hydrogen bonding

Targeted Application Scenarios for Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate Based on Differential Evidence


Chromatographic Reference Standard for Regioisomeric Purity Assessment

Because the target compound differs in both TPSA and LogP from its regioisomer ethyl 3‑((phenylcyclopentyl)carbonylamino)benzoate (CID 4162614) [1], it can serve as a reference standard for developing HPLC/UV or LC‑MS methods that resolve 2‑amino versus 3‑amino regioisomers. Analytical labs that procure this compound can validate column selectivity and gradient conditions to ensure regioisomeric purity of in‑house synthesized libraries.

Physicochemical Probe for Permeability–Polarity Trade‑Off Studies

The combination of moderate XLogP3 (4.4) and elevated TPSA (83.1 Ų) places this compound exactly at the threshold between 'CNS‑permeable' and 'peripherally restricted' chemical space [2]. CROs and medicinal chemistry groups investigating the permeability–polarity trade‑off can use this compound as a test probe in PAMPA or Caco‑2 assays to calibrate in silico permeability models, offering a distinct reference point compared to lower‑TPSA analogs like CID 5106341 [3].

Scaffold‑Hopping Library Member for Methoxy‑Enriched Anthranilate Series

With six hydrogen‑bond acceptors, a molecular weight of 413.5 g/mol, and zero violations of Lipinski’s rule of five [4], the compound is a suitable candidate for inclusion in diversity‑oriented or target‑focused libraries aimed at targets with large, solvent‑exposed binding pockets (e.g., bromodomains, kinases, or GPCRs). Procurement for library synthesis enables exploration of the trimethoxy‑phenyl moiety as a surrogate for the common 3,4,5‑trimethoxybenzamide pharmacophore found in tubulin inhibitors, while the phenylcyclopentyl group introduces conformational constraint absent in simple benzamido analogs.

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